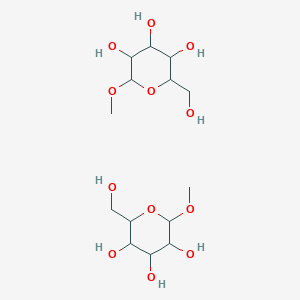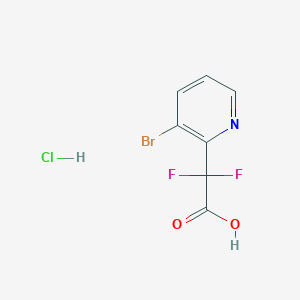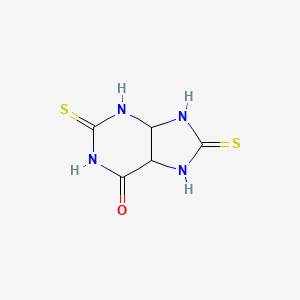
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is a chemical compound with a complex structure that includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiourea and other sulfur-containing reagents under controlled temperature and pH conditions. Detailed synthetic routes often involve the formation of intermediate compounds that are subsequently converted into the final product through additional chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one involves its interaction with various molecular targets and pathways. This compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins involved in cellular signaling and metabolic pathways, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
Compared to similar compounds, 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H6N4OS2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one |
InChI |
InChI=1S/C5H6N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12) |
InChI Key |
NVKJCESFALFXGP-UHFFFAOYSA-N |
Canonical SMILES |
C12C(NC(=S)N1)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


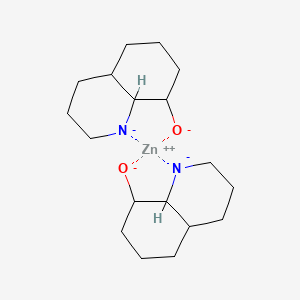
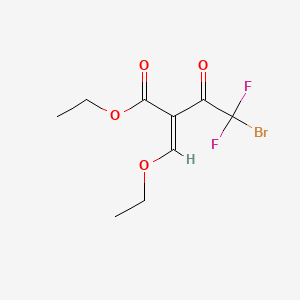

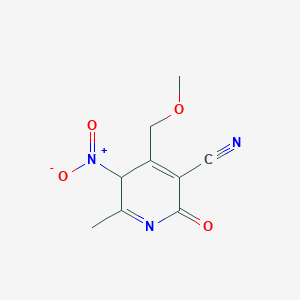
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
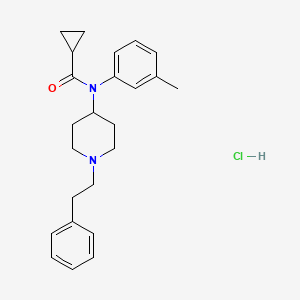
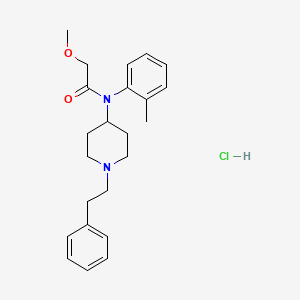
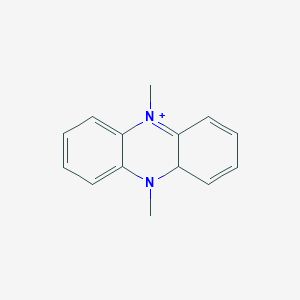
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
